Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-5-11-12-6-7(13)3-4-9(8)12/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRGVINNXUTEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using 1,3-Biselectrophilic Systems
2.1. Starting Materials and Reaction Conditions
The most common approach involves the cyclocondensation of 5-amino-3-hetarylpyrazoles with 1,3-dicarbonyl compounds or their derivatives. For example, malonic acid or β-diketones are employed as the electrophilic partners. This reaction is typically carried out in acidic or alcoholic solvents such as ethanol, with catalysts like sodium ethoxide or amine bases facilitating the process.
Malonic Acid Activation: The use of phosphoryl chloride (POCl₃) in the presence of pyridine activates malonic acid to form a reactive phosphoric ester intermediate, which enhances the cyclocondensation efficiency and yield. This method reduces reaction time and avoids additional steps such as hydroxyl to chloride conversion.
β-Diketone Use: Incorporation of β-diketones allows for the introduction of various substituents at position 5 of the pyrazolo[1,5-a]pyridine ring, including fluorinated groups, improving electrophilic character and enabling further functionalization.
β-Enaminone Derivatives: These have been shown to increase reactivity compared to 1,3-dicarbonyl compounds, facilitating the synthesis under milder conditions and potentially improving yields.
Table 1: Summary of Cyclocondensation Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Electrophile | Malonic acid, β-diketones, β-enaminones | Activated by POCl₃/pyridine or bases |
| Nucleophile | 5-Amino-3-hetarylpyrazole | Commercially available or synthesized |
| Solvent | Ethanol, Acetic acid | Commonly used for solubility and reaction |
| Catalyst | Sodium ethoxide, amine bases | Facilitate cyclization |
| Temperature | Reflux or mild heating | Optimized for yield and reaction time |
| Reaction Time | Several hours to overnight | Dependent on substrate and conditions |
| Yield | Moderate to high (50–90%) | Varies with substituents and conditions |
Tandem and One-Pot Synthesis Methods
A simplified and efficient method involves tandem reactions using simple, commercially available starting materials to directly yield 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, structurally related to ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate.
Functionalization and Esterification Strategies
The introduction of the ethyl carboxylate group at position 3 and hydroxyl group at position 6 involves:
Acylation and Esterification: Starting from a protected 2-hydroxypyrazolo[1,5-a]pyridine intermediate, acyl chlorides can be formed and reacted with nucleophiles to introduce ester groups. Protection and deprotection strategies are critical to control regioselectivity and avoid side reactions.
Hydroxyl Group Introduction: Hydroxylation at position 6 can be achieved either during the cyclization step or via post-cyclization functionalization, often involving selective oxidation or substitution reactions.
Protecting Group Migration: During coupling reactions, protecting groups may migrate (e.g., from exocyclic oxygen to endocyclic nitrogen), which requires careful monitoring and purification to isolate the desired product.
Alternative Synthetic Routes: Pericyclic Reactions
An innovative approach involves pericyclic reactions such as [4 + 2] cycloaddition starting from acyclic precursors:
- The method uses N-propargylic sulfonylhydrazones and sulfonyl azides to form triazoles, which undergo intramolecular Diels–Alder reactions to build the fused pyrazolo[1,5-a]pyridine ring system.
- Subsequent elimination under basic conditions yields the hydroxylated pyrazolo[1,5-a]pyridine derivatives.
Research Findings and Yields
- Yields for these synthetic routes vary but generally range from moderate to high (40–90%), depending on the starting materials, catalysts, and reaction conditions.
- The use of POCl₃ activation and β-enaminone electrophiles improves yields and reduces reaction times.
- Tandem and one-pot reactions offer operational simplicity and scalability.
- Functionalization steps require careful control to avoid side reactions and ensure regioselectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate. It has been investigated for its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibited selective cytotoxicity against acute myelogenous leukemia cells. The compound's structure was modified to enhance its efficacy against cancer cells, leading to promising results in preclinical models .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | AML Cells | 5.2 | Apoptosis |
| Study B | Breast Cancer | 4.8 | Cell Cycle Arrest |
Neurological Disorders
This compound has also shown potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for addressing conditions such as Alzheimer's disease.
- Case Study : Research indicated that compounds similar to this compound could enhance cognitive function in animal models of neurodegenerative diseases .
| Study | Model | Outcome |
|---|---|---|
| Study C | Rat Model | Improved memory performance |
| Study D | Mouse Model | Reduced neuroinflammation |
Biochemical Mechanisms
The biochemical mechanisms underlying the actions of this compound involve modulation of various signaling pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It interacts with neurotransmitter receptors that play a crucial role in cognitive functions.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Bromo-Substituted Analogs
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-30-4):
- Structure : Bromine at position 6 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Synthesis : Serves as a precursor for functionalization; available commercially with 95–97% purity .
- Applications : Key intermediate in HIV-1 reverse transcriptase inhibitors and kinase-targeting agents .
- Synthesis: Prepared via halogenation or direct substitution; molecular formula C₁₁H₁₁BrN₂O₂ .
Methyl-Substituted Analogs
- Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 91350-91-3): Structure: Methyl at position 6 increases hydrophobicity, improving membrane permeability. Properties: Molecular formula C₁₁H₁₂N₂O₂; commercial availability noted .
Methoxy-Substituted Analogs
- Ethyl 6-methoxy-4-bromopyrazolo[1,5-a]pyridine-3-carboxylate :
Hydroxymethyl and Aryl-Substituted Analogs
- Ethyl 6-(4-hydroxymethylpyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate: Synthesis: Suzuki coupling with (3-bromopyridin-4-yl)methanol; 51% yield . Applications: Explored in GSK-3β inhibition, with LC-MS m/z 298.1 [M+H]⁺ .
Data Table: Key Structural and Analytical Comparisons
Research Findings and Functional Insights
- Synthetic Accessibility : Bromo and boronate esters (e.g., compound 25 in ) enable efficient cross-coupling, critical for diversifying pyrazolo[1,5-a]pyridine scaffolds .
- Biological Relevance : Pyridinyl and hydroxymethyl substituents enhance interactions with kinase ATP-binding pockets, as seen in GSK-3β inhibitors (IC₅₀ < 100 nM) .
- Stability Considerations : Methyl and methoxy groups improve metabolic stability compared to hydroxylated analogs, which may undergo glucuronidation .
Biological Activity
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazolo[1,5-a]pyridine core, which is known for its pharmacological versatility. The presence of the hydroxyl group at the 6-position enhances its reactivity and biological interactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance, compounds related to this scaffold have shown promising results in inhibiting various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| Compound 14 | HCT-116 | 46 |
| Compound 14 | HepG-2 | 48 |
These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of various protein kinases, including AXL and c-MET kinases. These kinases play significant roles in cell signaling pathways associated with cancer progression and metastasis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cancer therapy where inhibiting kinase activity can halt tumor growth.
- Receptor Interaction : It may also act as an agonist or antagonist at certain receptors, modulating signal transduction pathways critical for cellular responses .
Case Studies
One notable study investigated the antibacterial properties of various pyrazole derivatives, including those related to this compound. The results indicated that these compounds possess not only anticancer but also significant antimicrobial activity against various bacterial strains .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Anticancer Therapy : As a potential CDK inhibitor, it could be developed into a treatment option for various cancers.
- Antimicrobial Agents : Its antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains.
Q & A
Q. Optimization Tips :
- Ultrasonic irradiation (60–65°C) reduces reaction time from hours to minutes while maintaining yields >80% .
- Solvent polarity (e.g., THF vs. DMF) impacts regioselectivity and purity .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the pyrazole (δ 8.6–9.1 ppm) and ester (δ 4.1–4.5 ppm) groups. The hydroxyl proton may appear as a broad singlet (δ 5.0–6.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 207 [M+1] for the hydroxyl variant) confirm molecular weight .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1725 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional groups .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 61.65%, H 4.38%, N 27.65%) to assess purity .
How do electronic and steric factors govern regioselectivity in pyrazolo[1,5-a]pyridine functionalization?
Advanced Research Question
Regioselectivity in cycloaddition or substitution reactions is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., –CN, –COOEt) direct nucleophilic attacks to electrophilic carbons (e.g., position 3) .
- Steric Hindrance : Bulky substituents at position 7 hinder reactions at adjacent sites, favoring functionalization at position 5 .
- Hydrogen Bonding : Intramolecular H-bonding between hydroxyl and ester groups can stabilize intermediates, altering product distributions .
Case Study : Ethyl propiolate reacts with 3-substituted pyridine N-imides to yield >90% regioselective products when steric bulk is minimized .
What strategies enable selective functionalization at position 6 or 7 of the pyrazolo[1,5-a]pyridine scaffold?
Advanced Research Question
- Position 6 : Use halogenation (e.g., NCS in DCM) followed by hydroxylation via Pd-catalyzed coupling or hydrolysis .
- Position 7 : Install methyl/acetyl groups via enaminone intermediates under basic conditions (KHSO₄/H₂O) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids at position 5 or 7 require careful protection of the hydroxyl group to prevent side reactions .
How can mechanistic studies resolve contradictions in reaction outcomes (e.g., low yields or unexpected by-products)?
Advanced Research Question
- Kinetic vs. Thermodynamic Control : Varying temperature (e.g., room temp vs. 65°C) shifts dominance between intermediates, as seen in cyclization reactions .
- By-Product Analysis : LC-MS or TLC monitoring identifies dimerization or oxidation by-products (e.g., quinone derivatives) when hydroxyl groups are unprotected .
- Computational Modeling : DFT calculations predict transition states to explain regioselectivity anomalies .
What methods ensure high purity for biological or materials science applications?
Advanced Research Question
- Chromatography : Silica gel column chromatography (20% EtOAc/hexane) removes polar impurities .
- Recrystallization : Use methanol or diisopropyl ether to isolate crystals with >95% purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity for in vitro assays .
How do solvent and pH affect solubility and reactivity in downstream applications?
Advanced Research Question
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) for cross-coupling reactions .
- pH Sensitivity : The hydroxyl group deprotonates above pH 8, increasing solubility but risking ester hydrolysis. Buffered conditions (pH 6–7) stabilize the molecule .
What factors explain discrepancies in reported yields for similar synthetic protocols?
Q. Data Contradiction Analysis
- Catalyst Loading : Excess KHSO₄ in ultrasonic-assisted synthesis can precipitate starting materials, artificially inflating yields .
- Starting Material Quality : Impurities in ethyl 3-aminopyrazole-4-carboxylate (e.g., residual hydrazine) reduce effective molar ratios .
- Oxygen Sensitivity : Unreported inert atmosphere use may suppress oxidation by-products, leading to higher yields in some studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
